3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
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Overview
Description
“3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” is a chemical compound. It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . In addition, 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . These compounds are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Colorimetric Sensing and Molecular Interactions
A study by Younes et al. (2020) focused on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their synthesis and application in colorimetric sensing of fluoride anions. The research highlighted how one of these compounds exhibits a significant color transition in response to fluoride ions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding suggests potential applications in the development of sensors for detecting fluoride anions in various environments (Younes et al., 2020).
Radical Chemistry and Organic Synthesis
Bagal et al. (2006) described the synthesis and application of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent in organic synthesis. This compound facilitates the introduction of an acyl unit via xanthate transfer radical addition to olefins, indicating its utility in synthetic organic chemistry for constructing complex molecules (Bagal et al., 2006).
Structural Analysis and Antioxidant Activity
The work by Demir et al. (2015) on a novel benzamide derivative analyzed its molecular structure using X-ray diffraction and DFT calculations, providing insights into its electronic and thermodynamic properties. Additionally, the compound's antioxidant properties were evaluated, showcasing its potential in pharmaceutical and health-related research (Demir et al., 2015).
Electrophilic Substitution and Mechanofluorochromism
Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including a compound with a similar methoxyphenyl component. These compounds demonstrated distinct optical properties due to their unique stacking modes, which could be altered through mechanical stimuli. Such materials are of interest for developing smart materials and sensors that respond to physical changes with visual signals (Song et al., 2015).
Future Directions
The future directions for “3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications . Their diverse biological activities suggest they have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-cyano-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-19(10-16-6-2-3-7-17(16)11-19)13-21-18(22)15-8-4-5-14(9-15)12-20/h2-9H,10-11,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVCSAOSAVJMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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